molecular formula C9H15N3O B15276264 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine

Cat. No.: B15276264
M. Wt: 181.23 g/mol
InChI Key: OUPYWVVAEDONCB-UHFFFAOYSA-N
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Description

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine is an organic compound featuring a pyrazole ring substituted with a cyclopentyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine typically involves the cycloaddition of appropriate precursors. One common method is the reaction of cyclopentyl methanol with a pyrazole derivative under suitable conditions. The reaction may involve the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of solvents, catalysts, and purification methods are crucial to the scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 3-(Cyclopentyloxy)-1-methyl-1H-pyrazol-4-amine
  • 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-4-amine

Comparison: 1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

1-(cyclopentyloxymethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c10-9-5-6-12(11-9)7-13-8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H2,10,11)

InChI Key

OUPYWVVAEDONCB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OCN2C=CC(=N2)N

Origin of Product

United States

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